molecular formula C21H19N5O3 B2961578 9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 899742-24-6

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2961578
CAS RN: 899742-24-6
M. Wt: 389.415
InChI Key: NAWHJJWHIBUMAL-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as ETP-46464, is a novel purine-based compound that has recently gained attention in the scientific community. This compound has been found to have potential applications in the field of cancer research due to its unique structure and mechanism of action.

Scientific Research Applications

Biochemical Applications and Environmental Impact

  • Tautomerism and Molecular Interactions : The study of tautomeric equilibria of purine bases, which are structurally related to the compound , highlights the influence of molecular interactions on their stability. This research is crucial for understanding the biological significance of purine derivatives in nucleic acid base pairing and mutations, potentially impacting genetic information processing and storage (Person et al., 1989).

  • Environmental Fate of Chemicals : The presence and behavior of chemical compounds like parabens in aquatic environments, which share structural similarities with the compound of interest through phenolic groups, have been studied. These investigations shed light on the ecological and health impacts of synthetic chemicals, underscoring the need for efficient removal technologies to mitigate their presence in natural water bodies (Haman et al., 2015).

  • Antioxidant Activity Analysis : Antioxidants play a crucial role in combating oxidative stress and related diseases. Research on methods for determining antioxidant activity, including those based on chemical reactions and spectrophotometry, is essential for evaluating the potential therapeutic applications of purine derivatives and their analogs (Munteanu & Apetrei, 2021).

Potential Health Effects

  • Contamination and Removal Techniques : The study on the contamination and removal of pharmaceuticals from aqueous solutions, including sulfamethoxazole, points towards the broader issue of persistent organic pollutants in the environment. This research emphasizes the importance of developing cleaner, more sustainable technologies for eliminating contaminants, which could extend to compounds like "9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" (Prasannamedha & Kumar, 2020).

  • Occupational Exposure to Chemicals : A review on the occupational exposure to bisphenol A, highlighting the need for a better understanding of exposure risks and potential health effects for workers, underscores the importance of assessing occupational exposure to synthetic chemicals. This concern is relevant to those who may come into contact with "this compound" in industrial settings (Ribeiro, Ladeira, & Viegas, 2017).

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-15-11-7-6-10-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWHJJWHIBUMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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